(4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(4-ETHYLPIPERAZINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE is a compound that features a piperazine ring substituted with an ethyl group and a methanone group attached to a trimethoxyphenyl ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYLPIPERAZINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the coupling of aromatic acid chlorides with piperazine derivatives. One common method includes the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-ETHYLPIPERAZINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-ETHYLPIPERAZINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with various molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . It may also interact with other proteins and enzymes, contributing to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
- (4-Ethyl-1-piperazinyl)(3,4,5-trimethoxyphenyl)methanone
Uniqueness
(4-ETHYLPIPERAZINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Its combination of a piperazine ring with a trimethoxyphenyl group makes it a versatile scaffold for drug development.
Properties
Molecular Formula |
C16H24N2O4 |
---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H24N2O4/c1-5-17-6-8-18(9-7-17)16(19)12-10-13(20-2)15(22-4)14(11-12)21-3/h10-11H,5-9H2,1-4H3 |
InChI Key |
GBGPIYOUHZQUNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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